molecular formula C15H28N2O2 B14655085 Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate CAS No. 41805-46-3

Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate

Katalognummer: B14655085
CAS-Nummer: 41805-46-3
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: TVENKMNOEJHAEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is an organic compound that features a piperidine ring, a cyclohexyl group, and a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate typically involves the reaction of piperidine with cyclohexylmethyl chloride to form 1-(piperidin-1-yl)cyclohexylmethane. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism by which Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The carbamate group may also play a role in inhibiting certain enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler compound with a similar piperidine ring structure.

    Cyclohexylmethylamine: Contains the cyclohexyl group but lacks the carbamate moiety.

    Ethyl carbamate: Contains the carbamate group but lacks the piperidine and cyclohexyl groups.

Uniqueness

Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is unique due to its combination of a piperidine ring, a cyclohexyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Eigenschaften

CAS-Nummer

41805-46-3

Molekularformel

C15H28N2O2

Molekulargewicht

268.39 g/mol

IUPAC-Name

ethyl N-[(1-piperidin-1-ylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C15H28N2O2/c1-2-19-14(18)16-13-15(9-5-3-6-10-15)17-11-7-4-8-12-17/h2-13H2,1H3,(H,16,18)

InChI-Schlüssel

TVENKMNOEJHAEY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NCC1(CCCCC1)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.